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Compound of Interest

Compound Name: 2-Bromo-4-chlorobenzoic acid

Cat. No.: B1265922 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-4-chlorobenzoic acid (CAS No. 936-08-3), a halogenated aromatic carboxylic acid

with applications in pharmaceutical and fine chemical synthesis.[1][2] This document compiles

available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, alongside detailed experimental protocols for these analytical techniques.

Chemical Structure and Properties
IUPAC Name: 2-bromo-4-chlorobenzoic acid[3]

Molecular Formula: C₇H₄BrClO₂[3]

Molecular Weight: 235.46 g/mol [3]

Melting Point: 157-161 °C[2]

Appearance: White to light yellow crystalline powder.[2]

Spectroscopic Data
The following tables summarize the available spectroscopic data for 2-Bromo-4-
chlorobenzoic acid. It is important to note that while spectral data for this compound are
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available in various databases, detailed peak assignments and specific experimental conditions

are not always fully disclosed in publicly accessible records.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental NMR data for 2-Bromo-4-chlorobenzoic acid is not readily

available in the public domain, predicted chemical shifts and typical values for related

structures can provide valuable insights. The aromatic region is expected to show a complex

splitting pattern due to the disubstitution of the benzene ring. The carboxylic acid proton is

expected to appear as a broad singlet at a characteristic downfield shift.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.5 - 8.0 m 3H Ar-H

~10 - 13 br s 1H -COOH

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

~165-170 C=O

~120-140 Ar-C

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

The IR spectrum of 2-Bromo-4-chlorobenzoic acid is expected to show characteristic

absorptions for the carboxylic acid group and the substituted aromatic ring.

Table 3: FT-IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad, Strong O-H stretch (Carboxylic acid)

1680-1710 Strong
C=O stretch (Carboxylic acid

dimer)

1550-1600 Medium C=C stretch (Aromatic ring)

1400-1450 Medium C-O-H bend

1200-1300 Strong C-O stretch

~800-900 Strong
C-H out-of-plane bend

(Aromatic)

~700-800 Medium-Strong C-Cl stretch

~550-650 Medium C-Br stretch

Note: The exact peak positions can vary depending on the sampling method (e.g., KBr pellet,

ATR).

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) will

result in a characteristic isotopic pattern for the molecular ion and bromine/chlorine-containing

fragments.

Table 4: Mass Spectrometry Data
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m/z Relative Intensity (%) Assignment

234/236/238 Variable
[M]⁺ (Molecular ion peak with

isotopic distribution)

217/219/221 Variable [M-OH]⁺

189/191/193 Variable [M-COOH]⁺

154/156 Variable [M-Br]⁺

110 Variable [C₆H₃Cl]⁺

75 Variable [C₆H₃]⁺

Note: The relative intensities are dependent on the ionization method and energy.

Experimental Protocols
The following sections detail generalized experimental protocols for acquiring the spectroscopic

data presented above. Specific parameters may vary depending on the instrumentation and

laboratory procedures.

NMR Spectroscopy
Sample Preparation:

Approximately 5-10 mg of 2-Bromo-4-chlorobenzoic acid is accurately weighed and

dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for

chemical shift referencing (δ = 0.00 ppm).

The solution is transferred to a 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Parameters:
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Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64.

Relaxation delay: 1-2 seconds.

Spectral width: -2 to 14 ppm.

¹³C NMR Parameters:

Pulse sequence: Proton-decoupled pulse program.

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2-5 seconds.

Spectral width: 0 to 220 ppm.

Data Processing:

The acquired Free Induction Decay (FID) is Fourier transformed.

The resulting spectrum is phased and baseline corrected.

Chemical shifts are referenced to the internal standard or the residual solvent peak.

For ¹H NMR, peaks are integrated, and coupling constants are measured.

Sample Preparation

Data Acquisition

Data Processing

Dissolve Sample Transfer to NMR Tube

¹H NMR Acquisition

¹³C NMR Acquisition

Fourier Transform Phase & Baseline Correction Reference Chemical Shifts Integration & Coupling Analysis

¹H Spectrum

¹³C Spectrum
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Click to download full resolution via product page

NMR Experimental Workflow

FT-IR Spectroscopy
Sample Preparation (ATR Method):

The diamond crystal of the Attenuated Total Reflectance (ATR) accessory is cleaned with a

suitable solvent (e.g., isopropanol) and a background spectrum is collected.

A small amount of the solid 2-Bromo-4-chlorobenzoic acid is placed directly onto the ATR

crystal.

Pressure is applied using the instrument's anvil to ensure good contact between the sample

and the crystal.

Data Acquisition:

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR

accessory.

Parameters:

Spectral range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Data Processing:

The sample interferogram is collected and Fourier transformed to produce a single-beam

spectrum.

This is ratioed against the background spectrum to generate the transmittance or

absorbance spectrum.

The spectrum may be baseline corrected and peaks are identified.
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FT-IR (ATR) Experimental Workflow

Mass Spectrometry
Sample Preparation (Electron Ionization - GC/MS):

A dilute solution of 2-Bromo-4-chlorobenzoic acid is prepared in a volatile organic solvent

(e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.
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The solution is filtered if any particulate matter is present.

Data Acquisition:

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC/MS) with an

Electron Ionization (EI) source.

GC Parameters:

Injector temperature: 250-280 °C.

Carrier gas: Helium.

Oven temperature program: A suitable temperature ramp to ensure separation and elution

of the analyte.

MS Parameters:

Ionization mode: Electron Ionization (EI).

Ionization energy: 70 eV.

Mass range: m/z 40-400.

Data Processing:

The total ion chromatogram (TIC) is reviewed to identify the peak corresponding to 2-
Bromo-4-chlorobenzoic acid.

The mass spectrum for that peak is extracted.

The molecular ion peak and major fragment ions are identified and their m/z values and

relative intensities are recorded.
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Mass Spectrometry (GC/MS) Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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